

Validating the Structure of Synthesized Methyl β-L-arabinopyranoside: A Comparative Guide

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Compound of Interest		
Compound Name:	Methyl beta-L-arabinopyranoside	
Cat. No.:	B117579	Get Quote

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of the key analytical data used to validate the structure of synthesized Methyl β -L-arabinopyranoside, contrasting it with its enantiomer, Methyl β -D-arabinopyranoside. Detailed experimental protocols for the principal analytical techniques are also presented.

The successful synthesis of Methyl β -L-arabinopyranoside, a valuable building block in medicinal chemistry and glycobiology, requires rigorous structural verification. This process relies on a combination of spectroscopic and physical measurements to confirm the compound's identity, purity, and stereochemistry. This guide outlines the expected analytical outcomes and provides the methodologies for their acquisition.

Comparative Analytical Data

The primary methods for validating the structure of Methyl β -L-arabinopyranoside include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and polarimetry. The data obtained should be unambiguous and consistent with the expected structure. For comparative purposes, data for its D-enantiomer is also presented, highlighting the key differentiators.

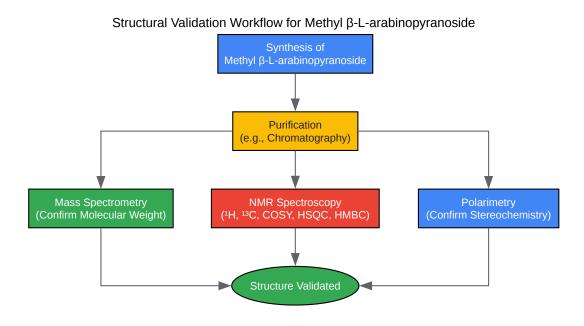


Parameter	Methyl β-L- arabinopyranoside (Expected)	Methyl β-D- arabinopyranoside (Reference)
¹H NMR (D₂O)	Anomeric Proton (H-1) expected as a doublet. Other sugar protons will exhibit characteristic splitting patterns.	δ 3.996 (d), 3.876, 3.84, 3.656, 3.411 ppm
¹³ C NMR	Specific chemical shifts for the six carbon atoms.	Data available but specific shifts for the L-isomer need to be acquired from experimental data.
Mass Spectrometry	Molecular Ion Peak: [M+Na] ⁺ at m/z 187.0582 (calculated for C ₆ H ₁₂ O ₅ Na).	Molecular Ion Peak: $[M+Na]^+$ at m/z 187.0582 (calculated for $C_6H_{12}O_5Na$).
Specific Rotation	Positive Value: +232° to +242° (c=1, water).	Negative Value.

Logical Workflow for Structural Validation

The process of validating the structure of a synthesized carbohydrate like Methyl β -L-arabinopyranoside follows a logical progression of analytical techniques. Each step provides a piece of the puzzle, leading to a confident structural assignment.





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